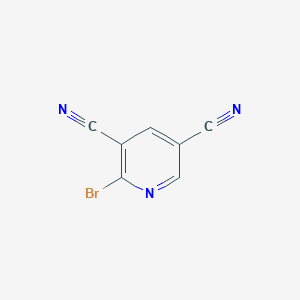

2-Bromopyridine-3,5-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromopyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMNUSHWLXNOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-Bromopyridine-3,5-dicarbonitrile

An In-depth Technical Guide to 2-Bromopyridine-3,5-dicarbonitrile: Synthesis, Properties, and Applications

Introduction

2-Bromopyridine-3,5-dicarbonitrile is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a reactive bromine atom and two electron-withdrawing nitrile groups, makes it an attractive scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a diverse range of chemical transformations, opening avenues for the development of novel pharmaceuticals and advanced organic materials. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Bromopyridine-3,5-dicarbonitrile, offering valuable insights for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

2-Bromopyridine-3,5-dicarbonitrile possesses a unique electronic structure that dictates its chemical behavior. The electron-withdrawing nature of the two nitrile groups significantly influences the electron density of the pyridine ring, enhancing its susceptibility to certain chemical reactions. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling and substitution reactions.

| Property | Value | Source |

| IUPAC Name | 2-Bromopyridine-3,5-dicarbonitrile | N/A |

| CAS Number | 1221728-31-9 | [1] |

| Molecular Formula | C₇H₂BrN₃ | [1] |

| Molecular Weight | 208.02 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from related compounds |

Synthesis of 2-Bromopyridine-3,5-dicarbonitrile

Proposed Synthetic Pathway

A feasible synthesis could start from the condensation of an appropriate aldehyde with cyanoacetamide, followed by a cyclization reaction to form a dihydroxydicyanopyridine intermediate. This intermediate can then be halogenated to introduce the bromine atoms, and subsequent selective dehalogenation or functional group manipulation could lead to the target molecule. A more direct approach could involve the bromination of a pre-formed pyridine-3,5-dicarbonitrile scaffold.

A promising synthetic strategy is the multi-step synthesis starting from a readily available aldehyde, as depicted in the following workflow:

Caption: Proposed synthetic workflow for 2-Bromopyridine-3,5-dicarbonitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Pyridone Intermediate

-

To a solution of an appropriate starting aldehyde and malononitrile in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of a base such as piperidine or triethylamine.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The resulting pyridone intermediate can be isolated by filtration or extraction.

Step 2: Conversion to 2,6-Dihalo-pyridine-3,5-dicarbonitrile

-

The pyridone intermediate is treated with a halogenating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide and phosphorus oxybromide.[2]

-

The reaction is typically carried out at elevated temperatures.

-

After completion, the reaction mixture is carefully quenched with ice water, and the product is extracted with an organic solvent.

Step 3: Selective Monodebromination

-

The resulting di-bromo intermediate can be selectively monodebrominated at the 6-position to yield 2-Bromopyridine-3,5-dicarbonitrile. This can be achieved using various reducing agents or catalytic hydrogenation under controlled conditions.

Reactivity and Chemical Properties

The reactivity of 2-Bromopyridine-3,5-dicarbonitrile is governed by its three key functional groups: the pyridine ring, the bromine atom, and the two nitrile groups.

-

Pyridine Ring: The electron-withdrawing nature of the nitrile groups deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.

-

Bromine Atom: The bromine atom at the 2-position is susceptible to a variety of transformations. It can be readily displaced by nucleophiles. Furthermore, it can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position. The bromine can also undergo metal-halogen exchange with organolithium reagents to form a 2-lithiopyridine species, which is a powerful nucleophile for the formation of new carbon-carbon bonds.[3][4]

-

Nitrile Groups: The nitrile groups are relatively stable but can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. They can also be reduced to amines or participate in cycloaddition reactions. The presence of two nitrile groups significantly impacts the electronic properties of the molecule, making it a good electron acceptor.[5]

Caption: Key reactions of 2-Bromopyridine-3,5-dicarbonitrile.

Potential Applications

The unique structural features of 2-Bromopyridine-3,5-dicarbonitrile make it a promising candidate for various applications in medicinal chemistry and materials science.

Medicinal Chemistry

The pyridine-3,5-dicarbonitrile scaffold has been identified as a "privileged" structure in medicinal chemistry.[6] This is due to its ability to interact with various biological targets. For example, dicyanopyridine derivatives have been investigated as inhibitors of DNA methyltransferase 1 (DNMT1), an important target in cancer therapy.[7] The 2-bromo substituent on the dicarbonitrile scaffold provides a convenient point for diversification, allowing for the synthesis of libraries of compounds for screening against various biological targets. The electron-poor nature of the ring system can also be advantageous for binding to enzyme active sites.

Materials Science

The pyridine-3,5-dicarbonitrile moiety is a key component in the design of electron-transporting materials for organic light-emitting diodes (OLEDs).[2][5][8] These materials often exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient light emission. The introduction of a bromine atom allows for further functionalization of these materials through cross-coupling reactions, enabling the fine-tuning of their electronic and photophysical properties. This could lead to the development of more efficient and stable OLEDs for displays and lighting applications.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 2-Bromopyridine-3,5-dicarbonitrile is not available, its key spectral features can be predicted based on the analysis of related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the anisotropic effects of the bromine and nitrile groups, these protons would likely appear as distinct singlets or narrowly coupled doublets at relatively downfield chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbons attached to the nitrile groups would appear at characteristic chemical shifts in the range of 115-120 ppm. The carbon bearing the bromine atom would also have a distinct chemical shift.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the C≡N stretching vibration of the nitrile groups, typically appearing in the region of 2220-2240 cm⁻¹. Other characteristic bands for the aromatic C-H and C=C/C=N stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

Safety and Handling

As with any chemical compound, 2-Bromopyridine-3,5-dicarbonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is not available, related brominated and nitrilated heterocyclic compounds can be harmful if inhaled, ingested, or absorbed through the skin. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Bromopyridine-3,5-dicarbonitrile is a versatile and highly functionalized building block with considerable potential for applications in both medicinal chemistry and materials science. Its unique combination of a reactive bromine atom and two electron-withdrawing nitrile groups on a pyridine core allows for a wide range of chemical modifications. While detailed experimental data for this specific compound is currently limited, this guide provides a comprehensive overview of its predicted properties, synthesis, and reactivity based on the well-established chemistry of related compounds. Further research into the synthesis and applications of 2-Bromopyridine-3,5-dicarbonitrile is warranted and is expected to unlock its full potential in the development of novel drugs and advanced materials.

References

- Shanghai Kewei Chemical Technology Co., Ltd. 2-Bromopyridine-3,5-dicarbonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. 2,3-Dicyanopyridine: Synthesis, Properties, and Applications in Fine Chemicals and Pharmaceutical Intermediates.

-

Beilstein Journals. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Available at: [Link]

- Horton, J. R., et al. (2022). Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors. eLife, 11, e78652.

- Kambe, S., et al. (1981). The catalytic synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile. Synthesis, 1981(4), 287-289.

- Luo, J., et al. (2023). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes.

-

Organic Syntheses. 2-Bromopyridine. Available at: [Link]

-

PrepChem.com. Preparation of 2-bromopyridine. Available at: [Link]

-

PubChem. 2-Bromopyridine. Available at: [Link]

-

ResearchGate. Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]

- Varano, F., et al. (2021). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Molecules, 26(15), 4488.

-

Wikipedia. 2-Bromopyridine. Available at: [Link]

- Zelenin, A. S., et al. (2020). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 10(16), 9406-9426.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 4. chempanda.com [chempanda.com]

- 5. 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions [beilstein-journals.org]

2-Bromopyridine-3,5-dicarbonitrile CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and reactivity profile of 2-Bromopyridine-3,5-dicarbonitrile .

A High-Reactivity Electrophilic Scaffold for Medicinal Chemistry

Executive Summary

2-Bromopyridine-3,5-dicarbonitrile (CAS: 1221728-31-9) is a highly functionalized pyridine scaffold characterized by extreme electrophilicity at the C2 position. The presence of two electron-withdrawing nitrile groups at the meta positions (C3 and C5) significantly lowers the energy of the

Chemical Identity & Properties

| Property | Data |

| CAS Number | 1221728-31-9 |

| IUPAC Name | 2-Bromopyridine-3,5-dicarbonitrile |

| Synonyms | 2-Bromo-3,5-dicyanopyridine |

| Molecular Formula | C |

| Molecular Weight | 208.02 g/mol |

| SMILES | N#CC1=CN=C(Br)C(C#N)=C1 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 148–152 °C (Predicted based on analogs) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Pathways

The synthesis of 2-Bromopyridine-3,5-dicarbonitrile typically avoids direct electrophilic bromination of pyridine-3,5-dicarbonitrile due to the severe deactivation of the ring. Instead, it relies on functional group interconversion from 2-amino or 2-hydroxy precursors.

Primary Route: Sandmeyer-Type Bromination

The most reliable route involves the diazotization of 2-amino-3,5-dicarbonitrilepyridine followed by bromination. This can be achieved using alkyl nitrites and copper(II) bromide (non-aqueous Sandmeyer) or sodium nitrite in hydrobromic acid (Craig method).

Secondary Route: Deoxybromination

Alternatively, 2-hydroxy-3,5-dicarbonitrilepyridine (a pyridone tautomer) can be converted to the bromide using phosphorus oxybromide (POBr

Synthesis Workflow Diagram

Figure 1: Strategic synthetic routes to 2-Bromopyridine-3,5-dicarbonitrile via amino-diazotization or hydroxy-substitution.

Reactivity Profile & Applications

The 2-bromo substituent acts as a "warhead," while the 3,5-dicyano groups serve as "handles" for further diversification.

Nucleophilic Aromatic Substitution (SNAr)

The C2 position is highly activated. Weak nucleophiles (anilines, thiols) that typically require transition metal catalysis (Buchwald-Hartwig) can often displace the bromide in this scaffold under mild basic conditions due to the electron-withdrawing power of the two nitrile groups.

Nitrile Manipulations[1]

-

Hydrolysis: Controlled hydrolysis yields 3,5-dicarboxamides or 3,5-dicarboxylic acids.

-

Reduction: Catalytic hydrogenation converts the nitriles to aminomethyl groups (

). -

Cyclization: Reaction with hydrazine or hydroxylamine can form fused bicyclic systems (e.g., pyrazolo[3,4-b]pyridines).

Reactivity Logic Diagram

Figure 2: Divergent reactivity profile showing C2 displacement and C3/C5 functionalization.

Experimental Protocols

Note: The following protocols are adapted from validated methodologies for analogous 2-halopyridine-3,5-dicarbonitriles [1, 2].

Protocol A: Non-Aqueous Sandmeyer Bromination

Objective: Conversion of 2-amino-3,5-dicarbonitrilepyridine to the 2-bromo derivative.

-

Reagents:

-

2-Amino-3,5-dicarbonitrilepyridine (1.0 equiv)

-

tert-Butyl nitrite (1.5 equiv)

-

Copper(II) bromide (CuBr

) (1.5 equiv) -

Acetonitrile (Anhydrous)

-

-

Procedure:

-

Step 1: Dissolve CuBr

and tert-butyl nitrite in anhydrous acetonitrile under an argon atmosphere. -

Step 2: Add the 2-amino-3,5-dicarbonitrilepyridine portion-wise to the stirring solution at room temperature. (Caution: Nitrogen gas evolution).

-

Step 3: Heat the reaction mixture to 60–65 °C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the amine.

-

Step 4: Quench with 20% aqueous HCl. Extract with ethyl acetate (3x).[1]

-

Step 5: Wash combined organics with brine, dry over Na

SO -

Step 6: Purify via flash column chromatography (SiO

, Hexanes/EtOAc gradient).

-

Protocol B: SNAr Displacement (General Procedure)

Objective: Functionalization of the C2 position with a primary amine.

-

Reagents:

-

2-Bromopyridine-3,5-dicarbonitrile (1.0 equiv)

-

Aniline or Alkyl Amine (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

DMF or DMSO

-

-

Procedure:

-

Step 1: Dissolve the bromo-pyridine in DMF.

-

Step 2: Add DIPEA followed by the amine.

-

Step 3: Stir at room temperature. If reaction is sluggish, heat to 50–80 °C. (The high activation of the ring often allows RT reaction).

-

Step 4: Pour into ice water. The product often precipitates.[2] Filter and wash with water.[2][3][4]

-

Safety & Handling

-

Hazards: This compound contains two nitrile groups, capable of liberating cyanide under extreme metabolic or chemical stress. It is likely an irritant to eyes, skin, and the respiratory system.

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a tightly sealed container at 2–8°C. Moisture sensitive.

References

-

National Center for Biotechnology Information. (2025). 2-Bromopyridine-3,5-dicarbonitrile (Compound). PubChem. Retrieved from [Link]

-

Allen, C. F. H., & Thirtle, J. R. (1946). 2-Bromopyridine.[5][1][2][6] Organic Syntheses, 26, 16. (Foundational methodology for aminopyridine bromination). Retrieved from [Link]

-

Kambe, S., et al. (1981). Synthetic studies using reaction of 2-amino-3,5-dicyanopyridines. Synthesis of analogous scaffolds. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JPH06220019A - Production of 2-hydroxy-3,5-dinitropyridine compounds - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. heteroletters.org [heteroletters.org]

Electronic Properties of 3,5-Dicyano Substituted Pyridine Rings

This technical guide details the electronic structure, reactivity profiles, and synthetic utility of the 3,5-dicyanopyridine scaffold.

An In-Depth Technical Guide for Medicinal Chemists and Materials Scientists

Executive Summary

The 3,5-dicyanopyridine moiety represents a "privileged" electron-deficient aromatic scaffold. By positioning two strong electron-withdrawing cyano groups (

For medicinal chemists , this scaffold offers a bioisostere with reduced basicity (preventing lysosomal trapping) and specific vectors for hydrogen bonding in adenosine receptor pockets.[1] For materials scientists , it serves as a high-affinity electron-transporting core (LUMO

Electronic Architecture & Fundamental Properties

Orbital Analysis and LUMO Engineering

The introduction of cyano groups at the 3- and 5-positions drastically alters the frontier molecular orbitals compared to the parent pyridine.

-

LUMO Stabilization: The cyano groups lower the Lowest Unoccupied Molecular Orbital (LUMO) energy significantly.[1] While pyridine has a LUMO of ~ -0.6 eV, 3,5-dicyanopyridine derivatives often exhibit LUMO levels near -2.7 to -2.9 eV . This makes the ring highly susceptible to electron injection (n-type semiconductor behavior) and nucleophilic attack.

-

HOMO-LUMO Gap: The band gap is widened (~3.5 eV), often resulting in transparency in the visible region or deep-blue emission when coupled with donors, a critical trait for blue OLED host materials.

Acid-Base Profile (pKa)

The basicity of the pyridine nitrogen is severely attenuated by the inductive (

-

Pyridine pKa: 5.23[1]

-

3,5-Dicyanopyridine pKa (Calculated):

to

Mechanistic Insight: Using the Hammett equation (

Dipole Moment Vectors

The

-

Vector Addition: The pyridine dipole points towards the nitrogen.[1] The two cyano dipoles (at 120° to each other) have a resultant vector that aligns perfectly with the

axis, pointing away from the nitrogen. -

Result: A net dipole moment that is significantly modified, often enhancing solubility in polar aprotic solvents (DMSO, DMF) used in synthesis.

Reactivity Matrix: The "Element Effect" &

The electron deficiency of the 3,5-dicyanopyridine ring activates the 2-, 4-, and 6-positions toward Nucleophilic Aromatic Substitution (

The "Element Effect" Anomaly

In standard benzene

-

Observation: The cyano groups stabilize the Meisenheimer complex (intermediate) so effectively that the expulsion of the leaving group can become rate-limiting.

-

Reactivity Order:

[2] -

Implication: You can use a 2-cyano group as a leaving group if necessary, a rarity in organic synthesis.

Regioselectivity Map

Nucleophiles will preferentially attack the C2 or C6 positions due to the inductive influence of the adjacent nitrogen and the ortho relationship to the C3-cyano group.[1]

Figure 1: Electronic activation map showing the primary sites for nucleophilic attack driven by the 3,5-dicyano substitution.

Synthetic Pathways

The synthesis of 3,5-dicyanopyridines rarely starts from pyridine itself due to the difficulty of selective electrophilic substitution. Instead, Multicomponent Reactions (MCR) are the gold standard.

Modified Hantzsch/Knoevenagel Protocol

This "one-pot" approach builds the pyridine ring from aliphatic precursors.[1]

Reagents:

-

Aldehyde (

) -

Malononitrile (

) – Provides the CN source[1] -

Thiol (e.g., Thiophenol) or Ketone – Provides the nucleophilic component

Step-by-Step Protocol (General MCR):

-

Condensation: Aldehyde reacts with 2 equivalents of malononitrile to form a bis-Knoevenagel adduct.[1]

-

Cyclization: A nucleophile (e.g., thiophenol) attacks the adduct.[1]

-

Aromatization: Spontaneous oxidation or elimination yields the 2-amino-3,5-dicyanopyridine or 2-thio-3,5-dicyanopyridine.

Figure 2: The dominant synthetic pathway for constructing highly substituted 3,5-dicyanopyridine rings.

Applications in Drug Discovery & Materials

Medicinal Chemistry: Adenosine Receptor Ligands

The 2-amino-3,5-dicyanopyridine scaffold is a proven pharmacophore for Adenosine A1 and A2A receptors .

-

Binding Mode: The C3-cyano group often accepts a hydrogen bond from an asparagine residue (e.g., Asn254 in A2A), while the C2-amino group acts as a donor.

-

Selectivity: Modifying the C4-aryl group allows for tuning selectivity between A1 (neuroprotection) and A2A (immunotherapy) subtypes.[1]

Materials Science: OLED Hosts

-

Function: Electron Transport Layer (ETL) or Host Material.[1]

-

Mechanism: The deep LUMO allows efficient electron injection from the cathode.[1] The high Triplet Energy (

eV) prevents reverse energy transfer from blue phosphorescent emitters, ensuring high quantum efficiency.[1]

Quantitative Data Summary

| Property | Value / Characteristic | Relevance |

| LUMO Energy | -2.7 to -2.9 eV | High electron affinity; n-type semiconductor. |

| pKa (Calculated) | ~ -1.5 | Non-basic; no protonation at physiological pH.[1] |

| Hammett | 0.56 (per CN group) | Strong electron withdrawal deactivates ring.[1] |

| Reactivity | High | Facile derivatization at C2/C6 positions.[1] |

| Fluorescence | Deep Blue (in D-A systems) | Ideal for TADF OLED applications.[1] |

References

-

Synthesis & MCR: Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors. (2022).[1][3] NIH.[1][4] Link

-

OLED Applications: 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. (2023).[5] RSC Advances. Link

-

Reactivity (

): Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014).[1] NIH / J Org Chem. Link[1] -

Hammett Constants: Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl groups. (1971). J. Chem. Soc. B. Link

-

Adenosine Ligands: 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands. (2022).[1][3] MDPI. Link

Sources

- 1. periodicos.ufms.br [periodicos.ufms.br]

- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 10366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds [article.sapub.org]

Unlocking the Synthetic Potential: A Guide to the Reactivity Profile of C-2 Bromine in Pyridine Dicarbonitriles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Pyridine Dicarbonitrile

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and ability to engage in specific biological interactions.[1][2] Among these, pyridine dicarbonitriles represent a particularly activated and synthetically versatile class of heterocycles. This guide focuses specifically on the reactivity of 2-bromo-pyridine-3,5-dicarbonitrile and its analogues. The strategic placement of two powerful electron-withdrawing nitrile groups dramatically influences the electron density of the pyridine ring, rendering the C-2 position exceptionally susceptible to a variety of chemical transformations.

The C-2 bromine atom is not merely a leaving group; it is a synthetic linchpin. Its reactivity is profoundly enhanced by the synergistic electron-withdrawing effects of the ring nitrogen and the two cyano groups. This activation makes the C-2 carbon highly electrophilic and an ideal site for both nucleophilic substitution and metal-catalyzed cross-coupling reactions. Understanding and controlling the reactivity at this position is paramount for leveraging this scaffold in the synthesis of complex molecules, from novel therapeutics to advanced functional materials.[3][4] This document provides a field-proven perspective on the core reactions, their underlying mechanisms, and detailed protocols for their successful execution.

Figure 1: Electronic activation of the C-2 position.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

The most direct transformation of the C-2 bromine is its displacement via Nucleophilic Aromatic Substitution (SNAr). Unlike typical alkyl halides, the SNAr mechanism does not proceed via an SN2 or SN1 pathway.[5] Instead, it involves a two-step addition-elimination process. The high electrophilicity of the C-2 carbon allows for the initial attack of a nucleophile, forming a high-energy, anionic intermediate known as a Meisenheimer complex.[5]

The key to the facile nature of this reaction in pyridine dicarbonitriles lies in the exceptional stability of this intermediate. The negative charge is delocalized not only across the carbon framework but, crucially, onto the electronegative ring nitrogen and the two nitrile groups through resonance.[6][7] This stabilization lowers the activation energy of the rate-determining nucleophilic attack, allowing the reaction to proceed under relatively mild conditions.[8]

Caption: The SNAr mechanism workflow on 2-bromopyridine dicarbonitriles.

Field-Proven Protocol: SNAr with Amines

This protocol describes the synthesis of 2-(diethylamino)pyridine-3,4-dicarbonitrile, a procedure readily adaptable to 3,5-dicarbonitrile isomers and other amine nucleophiles.[9]

Materials:

-

2-Bromo-pyridine-3,5-dicarbonitrile (1.0 mmol)

-

Diethylamine (excess, e.g., 5 mL)

-

Round-bottom flask with stir bar

-

Reflux condenser

-

Heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, add 2-bromo-pyridine-3,5-dicarbonitrile (1.0 mmol).

-

Reagent Addition: Add an excess of diethylamine to the flask. The amine often serves as both the nucleophile and the solvent.

-

Reaction Conditions: Stir the reaction mixture at 40°C or reflux for 5-10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up: After cooling the mixture to room temperature, a precipitate may form. This solid is collected by filtration.

-

Purification: Wash the filtered solid with water to remove excess amine and any salts. The product is then dried in a vacuum desiccator.

Causality and Self-Validation:

-

Why use excess amine? Using the amine as the solvent ensures a high concentration of the nucleophile, driving the reaction to completion according to Le Châtelier's principle. It also serves as a base to neutralize the HBr formed if a primary or secondary amine is used.

-

Why monitor by TLC? TLC provides a rapid, qualitative check for the consumption of the starting material (the bromopyridine) and the formation of the new, more polar product, validating that the substitution has occurred.

-

Why wash with water? This step is crucial for purification. Diethylamine and its hydrobromide salt are water-soluble, while the desired product is typically an organic solid with low water solubility, allowing for simple and effective purification.

| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |

| Sodium Methoxide | 2-Methoxy derivative | Anhydrous Methanol, RT | 68-79 | [10] |

| Diethylamine | 2-Diethylamino derivative | Neat Diethylamine, 40°C-Reflux | 82-96 | [9] |

| Hydrazine Hydrate | 2-Hydrazinyl derivative | Ethanol, RT | High | [10] |

Table 1: Examples of SNAr Reactions on Halogenated Pyridine Dicarbonitriles.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

While SNAr is powerful for introducing heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions are the cornerstone for constructing carbon-carbon and carbon-nitrogen bonds, which are essential for building the complex molecular skeletons required in drug discovery.[11] The C-2 bromine of pyridine dicarbonitriles is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds, coupling the 2-bromopyridine with an aryl or vinyl boronic acid (or ester).[12][13] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This general protocol is based on standard procedures for the Suzuki coupling of 2-bromopyridines.[13]

Materials:

-

2-Bromo-pyridine-3,5-dicarbonitrile (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Schlenk flask or reaction vial for inert atmosphere

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask, add 2-bromo-pyridine-3,5-dicarbonitrile, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction Conditions: Heat the mixture with stirring (e.g., 80-100°C) for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality and Self-Validation:

-

Why an inert atmosphere? The active Pd(0) species in the catalytic cycle is sensitive to oxygen and can be oxidized to an inactive state. Removing oxygen is essential for catalyst longevity and reaction efficiency.[12]

-

Why use a base? The base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step with the palladium complex.[14][15]

-

Why a phosphine ligand (e.g., dppf)? The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its electronic and steric properties to promote the key steps of oxidative addition and reductive elimination.

Sonogashira Coupling

The Sonogashira coupling is the premier method for creating C(sp²)-C(sp) bonds, linking the 2-bromopyridine to a terminal alkyne.[16][17] This reaction is unique in its typical use of a dual-catalyst system: a palladium complex and a copper(I) co-catalyst (e.g., CuI).[18]

This protocol is adapted from procedures for coupling 2-amino-3-bromopyridines with various terminal alkynes.[19]

Materials:

-

2-Bromo-pyridine-3,5-dicarbonitrile (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

-

Ligand (e.g., PPh₃, 5 mol%)

-

Copper(I) Iodide (CuI, 5 mol%)

-

Base/Solvent (e.g., Triethylamine (Et₃N))

-

Co-solvent (e.g., DMF)

-

Schlenk flask for inert atmosphere

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the 2-bromo-pyridine-3,5-dicarbonitrile, palladium catalyst, ligand, and CuI in DMF.

-

Reagent Addition: Add the triethylamine followed by the terminal alkyne.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C for 3-6 hours, monitoring for completion.[19]

-

Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. The residue is purified by column chromatography.

Causality and Self-Validation:

-

Why the copper co-catalyst? In the traditional mechanism, the copper(I) salt reacts with the alkyne to form a copper(I) acetylide. This species undergoes transmetalation with the Pd(II)-aryl complex more readily than the alkyne itself, accelerating the catalytic cycle.[16]

-

Why an amine base? The amine base (e.g., Et₃N) is crucial for deprotonating the terminal alkyne to form the reactive acetylide anion and for neutralizing the HBr generated during the reaction.

| Coupling Partner | Catalyst System | Base | Yield (%) | Reference |

| Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | 96 | [19] |

| 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | 85 | [19] |

| Cyclopropylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | 78 | [19] |

Table 2: Examples of Sonogashira Coupling with Bromopyridines.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination has become an indispensable tool, largely replacing harsher classical methods.[11] It allows for the coupling of the 2-bromopyridine with a wide range of primary and secondary amines.[20][21] This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[22]

This protocol is a general method applicable to 2-bromopyridines.[22][23]

Materials:

-

2-Bromo-pyridine-3,5-dicarbonitrile (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Ligand (e.g., BINAP, XPhos, 4-10 mol%)

-

Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Sealed tube or Schlenk flask

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry sealed tube or Schlenk flask.

-

Reagent Addition: Add the solvent, followed by the 2-bromo-pyridine-3,5-dicarbonitrile and the amine.

-

Reaction Conditions: Seal the tube and heat the mixture to 80-110°C for 8-24 hours.

-

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium residues, washing with an organic solvent.

-

Purification: Concentrate the filtrate and purify the resulting residue by column chromatography.

Causality and Self-Validation:

-

Why bulky, electron-rich ligands? Ligands like XPhos or others from the Buchwald and Hartwig groups are critical. Their steric bulk promotes the final reductive elimination step to release the product, while their electron-donating nature facilitates the initial oxidative addition of the bromopyridine to the Pd(0) center.[11]

-

Why a strong, non-nucleophilic base? A strong base like sodium tert-butoxide is required to deprotonate the amine (or the N-H in the palladium complex intermediate), making it a more effective nucleophile for displacement of the bromide on the palladium center, thus enabling catalyst turnover.[22]

Conclusion: A Versatile Hub for Chemical Innovation

The C-2 bromine on the pyridine dicarbonitrile scaffold is a highly activated and synthetically powerful functional group. Its reactivity profile makes it an ideal substrate for a diverse array of high-yield transformations, including nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions. Mastery of these reactions provides researchers, scientists, and drug development professionals with a reliable toolkit to access a vast chemical space. The ability to selectively and efficiently introduce a wide range of substituents at this position solidifies the role of 2-bromo-pyridine dicarbonitriles as privileged intermediates in the quest for novel pharmaceuticals and advanced materials.[3][24]

References

-

Brazier, M. W., et al. (2008). Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease. Bioorganic & Medicinal Chemistry Letters, 18(2), 648-651. [Link]

-

Urgaonkar, S., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

-

Fedoseev, S. V., et al. (2021). Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(4), 324-329. [Link]

-

Urgaonkar, S., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

-

Abdelgawad, M. A., et al. (2018). Library Design, Synthesis, and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics. Request PDF. [Link]

-

Ershov, O. V., et al. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[21][25]pyridine-1,3-diones. ResearchGate. [Link]

-

Al-Masoudi, N. A. (Ed.). (2021). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. [Link]

-

Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. [Link]

-

Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Potapovs, I., et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 29(18), 4353. [Link]

-

Belikov, M. Y., et al. (2015). Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. RSC Advances, 5(104), 85635-85642. [Link]

-

Singh, K., & Arora, S. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

-

Leadbeater, N. E., & Marco, M. (2002). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Request PDF. [Link]

-

Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

-

Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]

-

Patel, H., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-chemistry.org. [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 1-11. [Link]

-

Inam, M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

-

Hesp, K. C., et al. (2011). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Request PDF. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. [Video]. YouTube. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bcrcp.ac.in [bcrcp.ac.in]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. youtube.com [youtube.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 20. acs.figshare.com [acs.figshare.com]

- 21. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. organic-synthesis.com [organic-synthesis.com]

- 24. Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Thermodynamic Stability of 2-Bromopyridine-3,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermodynamic stability of 2-Bromopyridine-3,5-dicarbonitrile, a key heterocyclic scaffold in medicinal chemistry.[1][2] As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies for assessing the stability of this and related compounds. We will delve into the structural features influencing its stability, potential decomposition pathways, and the critical experimental and computational techniques required for a thorough evaluation. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to handle, process, and develop robust formulations containing 2-Bromopyridine-3,5-dicarbonitrile, ensuring both safety and efficacy.

Introduction: The Structural and Chemical Landscape of 2-Bromopyridine-3,5-dicarbonitrile

2-Bromopyridine-3,5-dicarbonitrile belongs to a class of highly functionalized pyridine derivatives that are of significant interest in drug discovery and materials science.[1][2] The pyridine ring is a common motif in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions, which can enhance solubility and bioavailability.[1] The presence of electron-withdrawing cyano groups and a bromine atom on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and, consequently, its thermodynamic stability.[3]

The electron-deficient nature of the pyridine ring, exacerbated by the two nitrile groups, makes the molecule susceptible to nucleophilic attack. The bromine atom at the 2-position and the cyano groups are potential leaving groups in nucleophilic aromatic substitution reactions.[4][5][6] Understanding the interplay of these functional groups is paramount to predicting the compound's behavior under various thermal and chemical stresses.

Potential Instabilities and Decomposition Pathways

The thermodynamic stability of 2-Bromopyridine-3,5-dicarbonitrile is intrinsically linked to the reactivity of its constituent functional groups. Several potential decomposition pathways can be postulated based on the known chemistry of related compounds.

-

Thermal Decomposition: Upon heating, brominated organic compounds can release toxic vapors, including hydrogen bromide (HBr), carbon monoxide (CO), and oxides of nitrogen (NOx).[7][8] The presence of nitrile groups introduces the additional hazard of releasing hydrogen cyanide (HCN) under certain conditions.[8] High temperatures can lead to explosive decomposition, especially if the material is confined.[8]

-

Nucleophilic Substitution: The electron-withdrawing nature of the dicyanopyridine core makes it susceptible to nucleophilic attack. The bromine atom and potentially a cyano group can act as leaving groups.[4][5][6] This reactivity is crucial to consider in formulation development, where the presence of nucleophilic excipients could lead to degradation.

-

Hydrolysis: Although generally stable, prolonged exposure to moisture, especially at elevated temperatures and non-neutral pH, could lead to hydrolysis of the nitrile groups to amides and carboxylic acids, altering the compound's properties and efficacy.

The following diagram illustrates the key molecular features influencing the stability of 2-Bromopyridine-3,5-dicarbonitrile.

Caption: Key factors influencing the thermodynamic stability of 2-Bromopyridine-3,5-dicarbonitrile.

Experimental Assessment of Thermodynamic Stability

A robust assessment of thermodynamic stability requires a combination of experimental techniques. The following protocols are essential for characterizing the thermal behavior of 2-Bromopyridine-3,5-dicarbonitrile.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and decomposition.[9][10] It measures the difference in heat flow between a sample and a reference as a function of temperature.[9]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of 2-Bromopyridine-3,5-dicarbonitrile into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. The onset temperature of the exothermic decomposition peak is a critical indicator of thermal instability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[9] It is invaluable for determining the onset of decomposition and quantifying mass loss.[9]

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of 2-Bromopyridine-3,5-dicarbonitrile into a TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a final temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The TGA curve will show the percentage of mass loss versus temperature. The onset temperature of mass loss is a key parameter for assessing thermal stability. Some pyridine-dicarbonitrile derivatives have shown high thermal stability with 5% weight loss temperatures ranging from 433 to 493 °C.[12]

The following diagram illustrates the workflow for the experimental assessment of thermodynamic stability.

Caption: Workflow for the experimental assessment of thermodynamic stability.

Data Summary Table

| Parameter | Technique | Description | Significance for Stability Assessment |

| Melting Point (Tm) | DSC | Temperature at which the solid-liquid phase transition occurs. | A sharp melting point indicates purity. A melting point immediately followed by decomposition suggests thermal instability in the liquid phase. |

| Decomposition Onset (Td) | DSC, TGA | Temperature at which decomposition begins. | A primary indicator of the upper-temperature limit for safe handling and processing. |

| Mass Loss (%) | TGA | The percentage of mass lost during thermal decomposition. | Quantifies the extent of decomposition and can help identify different decomposition steps. |

| Enthalpy of Decomposition (ΔHd) | DSC | The amount of heat released during decomposition. | A large exothermic decomposition enthalpy indicates a high potential for a thermal runaway reaction. |

Computational Assessment of Thermodynamic Stability

In addition to experimental methods, computational chemistry provides valuable insights into the intrinsic stability of molecules. Density Functional Theory (DFT) is a powerful tool for these investigations.[3]

Methodology:

-

Geometry Optimization: The molecular structure of 2-Bromopyridine-3,5-dicarbonitrile is optimized to find its lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data such as enthalpy and Gibbs free energy.

-

Bond Dissociation Energy (BDE): The BDE of the C-Br and C-CN bonds can be calculated to predict the weakest bond and the likely initiation step of thermal decomposition.

-

Molecular Electrostatic Potential (MEP): MEP maps can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.[3]

Computational studies on related pyridine derivatives have shown that substituents like -Br and -CN significantly influence the molecule's reactivity.[3]

Safety and Handling Considerations

Given the potential hazards associated with brominated and nitrilated compounds, strict safety protocols must be followed.

-

Handling: Handle 2-Bromopyridine-3,5-dicarbonitrile in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8] Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][13][14] Keep the container tightly closed.[7][13]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The thermodynamic stability of 2-Bromopyridine-3,5-dicarbonitrile is a critical parameter for its safe and effective use in research and development. This guide has outlined the key structural features that influence its stability, potential decomposition pathways, and a multi-faceted approach for its assessment, combining experimental techniques like DSC and TGA with computational methods. By following the protocols and considering the safety guidelines presented, researchers can confidently handle and utilize this important chemical entity while mitigating potential risks.

References

-

Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC - NIH. (n.d.). Retrieved February 13, 2024, from [Link]

-

Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2025, October 16). Retrieved February 13, 2024, from [Link]

-

Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview - PubMed. (2010, March 12). Retrieved February 13, 2024, from [Link]

-

Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 13, 2024, from [Link]

-

Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025, March 24). Retrieved February 13, 2024, from [Link]

-

2-bromopyridine - Organic Syntheses Procedure. (n.d.). Retrieved February 13, 2024, from [Link]

-

Theoretical Investigation of Pyridine Derivatives as High Energy Materials - ResearchGate. (2025, August 9). Retrieved February 13, 2024, from [Link]

-

SAFETY DATA SHEET. (2009, September 22). Retrieved February 13, 2024, from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). Retrieved February 13, 2024, from [Link]

-

4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (n.d.). Retrieved February 13, 2024, from [Link]

-

Preparation of 2-bromopyridine - PrepChem.com. (n.d.). Retrieved February 13, 2024, from [Link]

-

A convenient and scalable process for preparation of 2,5-dibromopyridine has been developed. (n.d.). Retrieved February 13, 2024, from [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

-

TGA-DSC - Research - The University of Melbourne. (n.d.). Retrieved February 13, 2024, from [Link]

-

3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing). (2023, June 1). Retrieved February 13, 2024, from [Link]

-

Pyridine Safety Data Sheet Summary | PDF | Fires - Scribd. (n.d.). Retrieved February 13, 2024, from [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). Retrieved February 13, 2024, from [Link]

-

Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda. (n.d.). Retrieved February 13, 2024, from [Link]

-

Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - Beilstein Journals. (2023, December 12). Retrieved February 13, 2024, from [Link]

-

Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC. (2023, December 12). Retrieved February 13, 2024, from [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.). Retrieved February 13, 2024, from [Link]

-

investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

-

Thermal Analysis Instruments (DSC, TGA) - ResolveMass Laboratories Inc. (2025, September 17). Retrieved February 13, 2024, from [Link]

-

DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - MDPI. (2024, January 4). Retrieved February 13, 2024, from [Link]

-

Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semi. (2023, December 12). Retrieved February 13, 2024, from [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved February 13, 2024, from [Link]

-

Essential Rule Derived from Thermodynamics and Kinetics Studies of Benzopyran Compounds - MDPI. (2023, December 11). Retrieved February 13, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 10. resolvemass.ca [resolvemass.ca]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions [beilstein-journals.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Hydrolysis and Acidity of 2-Bromopyridine-3,5-dicarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Bromopyridine-3,5-dicarbonitrile is a pivotal scaffold in medicinal chemistry, offering versatile functionalization points for the synthesis of novel therapeutic agents. Understanding the physicochemical properties of its derivatives, particularly the acidity (pKa) of its hydrolysis products, is paramount for predicting their behavior in biological systems, including solubility, absorption, and target engagement. This guide provides a comprehensive theoretical framework and practical experimental protocols for the hydrolysis of 2-bromopyridine-3,5-dicarbonitrile and the subsequent determination of the pKa values of the resultant pyridine carboxylic acids and amides. By integrating established chemical principles with actionable methodologies, this document serves as an essential resource for researchers navigating the development of pyridine-based pharmaceuticals.

Introduction: The Significance of Pyridine Scaffolds in Drug Discovery

Pyridine derivatives are a cornerstone of modern pharmacology, present in a vast array of approved drugs and clinical candidates.[1] Their prevalence stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as bioisosteric replacements for other aromatic systems. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 2-Bromopyridine-3,5-dicarbonitrile, in particular, is a highly valuable starting material due to the differential reactivity of its functional groups, enabling selective chemical transformations.

The hydrolysis of the nitrile groups to carboxylic acids or amides is a common metabolic pathway and a deliberate synthetic strategy. The resulting acidic and basic centers dramatically influence a compound's ionization state at physiological pH, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a thorough understanding of the pKa values of these hydrolysis products is not merely an academic exercise but a critical component of rational drug design.

Theoretical Framework: Predicting Hydrolysis Pathways and Acidity

Stepwise Hydrolysis of 2-Bromopyridine-3,5-dicarbonitrile

The hydrolysis of nitriles can proceed under both acidic and basic conditions, typically forming a carboxylic acid and ammonia (or an ammonium salt).[2][3][4] The reaction proceeds via an initial hydration of the nitrile to form an amide intermediate, which can then be further hydrolyzed to the carboxylic acid.

For 2-bromopyridine-3,5-dicarbonitrile, the hydrolysis is expected to occur in a stepwise manner, yielding a series of intermediates and final products as depicted below. The presence of the electron-withdrawing bromine atom and the pyridine nitrogen will influence the reactivity of the nitrile groups.

Caption: Predicted stepwise hydrolysis pathway of 2-Bromopyridine-3,5-dicarbonitrile.

Predicting pKa Values: The Influence of Substituents

The acidity of the carboxylic acid products and the basicity of the pyridine nitrogen are significantly influenced by the electronic effects of the substituents on the pyridine ring.

-

Pyridine Nitrogen (pKa of the Conjugate Acid): The lone pair of electrons on the pyridine nitrogen makes it basic.[5][6] Electron-withdrawing groups, such as the bromo and cyano/carboxy groups, decrease the electron density on the nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid.[6][7][8]

-

Carboxylic Acid Groups (pKa): The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups on the pyridine ring will stabilize the negative charge of the carboxylate, thereby increasing the acidity of the carboxylic acid (lowering its pKa).

Based on known pKa values of related pyridine carboxylic acids, we can estimate the pKa values for the hydrolysis products of 2-bromopyridine-3,5-dicarbonitrile.

| Compound | Predicted pKa1 (first carboxyl) | Predicted pKa2 (second carboxyl) | Predicted pKa (pyridinium ion) |

| 2-Bromopyridine-3,5-dicarboxylic acid | ~2.0 - 2.5 | ~4.0 - 4.5 | < 1.0 |

| 2-Bromo-5-carboxy-3-pyridinecarboxamide | ~2.5 - 3.0 | - | < 1.5 |

| 2-Bromo-3-carboxy-5-pyridinecarboxamide | ~2.5 - 3.0 | - | < 1.5 |

Note: These are estimated values based on the known pKas of similar compounds like 3,5-pyridinedicarboxylic acid (pKa1 ~2.8) and the electron-withdrawing nature of the bromo substituent.[9] Experimental determination is crucial for obtaining precise values.

Experimental Protocols

This section outlines a robust, self-validating workflow for the hydrolysis of 2-bromopyridine-3,5-dicarbonitrile and the subsequent determination of the pKa values of the resulting products.

Hydrolysis of 2-Bromopyridine-3,5-dicarbonitrile

Objective: To hydrolyze the nitrile groups of 2-bromopyridine-3,5-dicarbonitrile to carboxylic acids.

Materials:

-

2-Bromopyridine-3,5-dicarbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl) for acidic hydrolysis

-

Sodium Hydroxide (NaOH) for basic hydrolysis

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard laboratory glassware

-

pH meter

Protocol (Acid-Catalyzed Hydrolysis):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1 equivalent of 2-bromopyridine-3,5-dicarbonitrile.

-

Acid Addition: Carefully add an excess of 6M sulfuric acid or hydrochloric acid to the flask. The volume will depend on the scale of the reaction, but a 10-20 fold molar excess of acid is recommended.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from several hours to overnight.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is approximately 7. Be cautious as this will generate CO₂ gas.

-

The product, 2-bromopyridine-3,5-dicarboxylic acid, is likely to precipitate out of the solution upon neutralization.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold distilled water to remove any inorganic salts.

-

Dry the product under vacuum.

-

-

Purification and Characterization: The crude product can be recrystallized from a suitable solvent (e.g., water or ethanol/water mixture). Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy, Mass Spectrometry, and Elemental Analysis.

Self-Validation:

-

Reaction Monitoring: The disappearance of the starting material and the appearance of the product can be tracked by TLC or HPLC, ensuring the reaction has gone to completion.

-

Product Characterization: Comprehensive characterization of the final product confirms the successful hydrolysis and the absence of significant impurities.

Determination of pKa Values by Potentiometric Titration

Objective: To experimentally determine the pKa values of the hydrolysis products.[10]

Materials:

-

Purified hydrolysis product (e.g., 2-bromopyridine-3,5-dicarboxylic acid)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Calibrated pH meter with a combination glass electrode

-

Burette

-

Beaker and magnetic stirrer

Protocol:

-

Sample Preparation: Accurately weigh a known amount of the purified hydrolysis product and dissolve it in a known volume of distilled water. If the compound has low water solubility, a co-solvent such as methanol or DMSO can be used, but it is important to note that this will affect the measured pKa value.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration:

-

For an acidic compound, titrate with the standardized NaOH solution.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point(s) from the steepest part of the titration curve. The first derivative of the curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately locate the equivalence point(s).

-

The pKa value is equal to the pH at the half-equivalence point. For a dicarboxylic acid, there will be two equivalence points and two corresponding pKa values.

-

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the hydrolysis of 2-bromopyridine-3,5-dicarbonitrile and the subsequent determination of the pKa values of its acidic derivatives. The theoretical predictions, coupled with the detailed experimental protocols, offer a robust framework for researchers in drug discovery and development. Accurate pKa values are indispensable for building reliable structure-activity relationships (SAR) and for optimizing the pharmacokinetic profiles of lead compounds.

Future work could involve investigating the hydrolysis kinetics under various conditions to gain a deeper understanding of the reaction mechanism. Additionally, computational methods for pKa prediction can be refined by correlating the calculated values with the experimental data generated using the protocols outlined in this guide.[7][8] Such endeavors will further enhance our ability to design and synthesize novel pyridine-based therapeutics with improved efficacy and safety profiles.

References

-

Taylor, E. C., Harrison, K. A., & Rampal, J. B. (1986). Unusual “Hydrolysis” of 2 Nitrosopyridines: Formation of l-(2-Pyridyl)-2(lH)-pyridones. J. Org. Chem., 51, 102–105. [Link]

-

PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid. National Institutes of Health. [Link]

-

FooDB. (2010). Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167). [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

-

Organic Syntheses. (1946). 2-BROMOPYRIDINE. [Link]

-

Alagona, G., & Ghio, C. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of molecular structure. Theochem, 775(1-3), 59–69. [Link]

-

PubChem. (n.d.). Picolinic acid. National Institutes of Health. [Link]

-

Smeets, J. W., & van der Linden, J. G. (2007). Development of Methods for the Determination of pKa Values. Inorganica Chimica Acta, 360(5), 1477-1487. [Link]

-

Zoltewicz, J. A., & Sale, A. A. (1971). Hydrolysis of halopyridines at 250-350.deg.. Formation of a rearranged product from 3-halopyridines. The Journal of Organic Chemistry, 36(11), 1455–1459. [Link]

-

Thakkar, D., & Thakkar, D. (2011). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical research, 28(1), 146–157. [Link]

- Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.

-

Tüzün, N. Ş. (2005). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences, 6(11), 479–487. [Link]

-

ACS Publications. (n.d.). Hydrolysis of halopyridines at 250-350.deg.. Formation of a rearranged product from 3-halopyridines. [Link]

-

Chemistry Steps. (2024). Reactions of Nitriles. [Link]

-

PubChem. (n.d.). 2,6-Pyridinedicarboxylic acid. National Institutes of Health. [Link]

-

Volyniuk, D., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. RSC Advances, 13(53), 37049-37058. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromopyridine. [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. [Link]

-

Wikipedia. (n.d.). Dinicotinic acid. [Link]

-

Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. [Link]

-

ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. [Link]

-

RSC Publishing. (2020). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. [Link]

-

ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

-

The Journal of Organic Chemistry. (2012). Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited. [Link]

-

Academia. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine has been developed. [Link]

-

Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. [Link]

-

PubChem. (n.d.). CID 158608800. National Institutes of Health. [Link]

-

Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

-

ResearchGate. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

-

The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]

- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.

-

YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]

- Google Patents. (n.d.).

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

Sources

- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3,5-Pyridinedicarboxylic acid | 499-81-0 [chemicalbook.com]

- 10. dergipark.org.tr [dergipark.org.tr]

Introduction: The Double-Edged Sword of Brominated Pyridine Nitriles in Drug Discovery

An In-depth Technical Guide for the Safe Handling of Brominated Pyridine Nitriles

Brominated pyridine nitriles represent a class of highly functionalized heterocyclic compounds that are indispensable in modern medicinal chemistry and drug development.[1][2] The pyridine ring serves as a bioisosteric replacement for phenyl groups, often improving metabolic stability and solubility, while the nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a synthetic handle for further molecular elaboration.[3][4][5] The bromine atom provides a key site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid construction of complex molecular architectures.[6]